2-[5-(Azetidin-3-YL)-1,2,4-oxadiazol-3-YL]pyridine
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Overview
Description
2-[5-(Azetidin-3-YL)-1,2,4-oxadiazol-3-YL]pyridine is a heterocyclic compound that features both an azetidine ring and an oxadiazole ring attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide in dimethyl sulfoxide (DMSO) at ambient temperature . The azetidine ring can be introduced through aza-Michael addition reactions .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2-[5-(Azetidin-3-YL)-1,2,4-oxadiazol-3-YL]pyridine can undergo various types of chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under certain conditions.
Reduction: The azetidine ring can be reduced to form different derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxadiazole ring may yield oxadiazole N-oxides, while reduction of the azetidine ring may produce azetidine derivatives with different substituents.
Scientific Research Applications
2-[5-(Azetidin-3-YL)-1,2,4-oxadiazol-3-YL]pyridine has several scientific research applications:
Medicinal Chemistry: It is being explored for its potential as a pharmacophore in drug design due to its unique structural features.
Materials Science: The compound’s heterocyclic rings make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: Its interactions with biological molecules are of interest for understanding its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-[5-(Azetidin-3-YL)-1,2,4-oxadiazol-3-YL]pyridine involves its interaction with specific molecular targets. The oxadiazole ring can act as a bioisostere for amides, esters, and other functional groups, allowing it to interact with enzymes and receptors in unique ways. The azetidine ring can enhance binding affinity and selectivity for certain biological targets .
Comparison with Similar Compounds
- 5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride
- 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride
- 3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride
Comparison: 2-[5-(Azetidin-3-YL)-1,2,4-oxadiazol-3-YL]pyridine is unique due to the combination of the azetidine and oxadiazole rings attached to a pyridine ring. This structural combination is not commonly found in other compounds, which often feature only one of these heterocyclic rings. The presence of both rings in a single molecule can enhance its chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C10H10N4O |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
5-(azetidin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C10H10N4O/c1-2-4-12-8(3-1)9-13-10(15-14-9)7-5-11-6-7/h1-4,7,11H,5-6H2 |
InChI Key |
UXWWXJXNKXQKLS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=NC(=NO2)C3=CC=CC=N3 |
Origin of Product |
United States |
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